![molecular formula C18H20N4O B14519814 (E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine CAS No. 62788-12-9](/img/structure/B14519814.png)
(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine is an organic compound characterized by the presence of an azide group and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where an azide group is introduced to a phenyl ring. This can be achieved by reacting 4-bromoaniline with sodium azide under suitable conditions to form 4-azidoaniline. Subsequently, the azidoaniline is reacted with 4-(pentyloxy)benzaldehyde in the presence of a base to form the desired methanimine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like triphenylphosphine (PPh3) can facilitate the Staudinger reaction to convert azides to amines.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Amines or other substituted derivatives.
Scientific Research Applications
(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug discovery and development due to its unique functional groups.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine involves its interaction with molecular targets through its azide and methanimine groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Azidophenyl)-N-[4-(butyloxy)phenyl]methanimine
- (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine
Uniqueness
(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine is unique due to its specific combination of an azide group and a pentyloxy substituent. This combination imparts distinct reactivity and solubility properties, making it suitable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
62788-12-9 |
|---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-azidophenyl)-N-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C18H20N4O/c1-2-3-4-13-23-18-11-9-16(10-12-18)20-14-15-5-7-17(8-6-15)21-22-19/h5-12,14H,2-4,13H2,1H3 |
InChI Key |
IQRXQBCEKWAUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


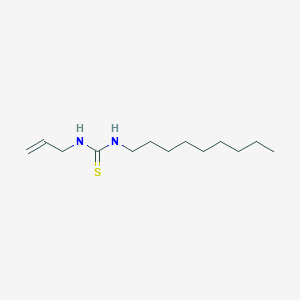
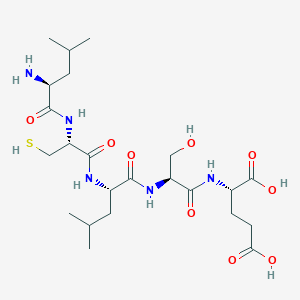
![2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14519758.png)
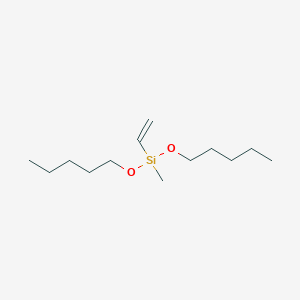
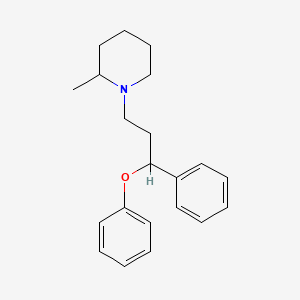
![2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide](/img/structure/B14519772.png)
![N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine](/img/structure/B14519784.png)
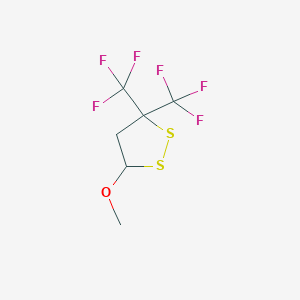
![1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine](/img/structure/B14519794.png)
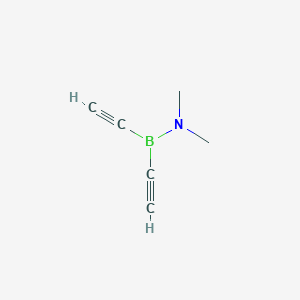
![4-[(17-Carboxyheptadecyl)oxy]benzoic acid](/img/structure/B14519821.png)
![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)
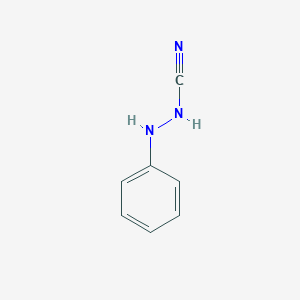
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
